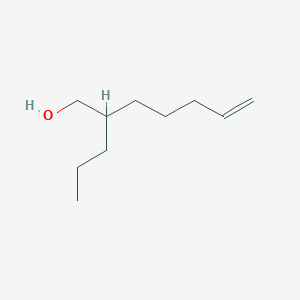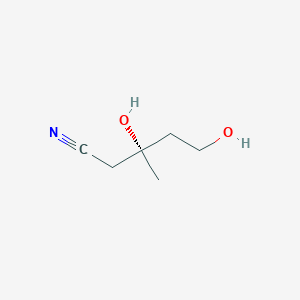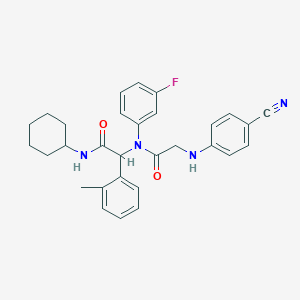
1-13C-D-Phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-13C-D-Phenylalanine is an isotopically labeled analogue of D-phenylalanine, where the carbon-13 isotope is incorporated at the first carbon position. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving metabolic pathways and enzyme kinetics.
準備方法
Synthetic Routes and Reaction Conditions: 1-13C-D-Phenylalanine can be synthesized through various methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This enzyme selectively converts one enantiomer, allowing for the isolation of the desired D-phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the incorporation of carbon-13 labeled carbon dioxide into the phenylalanine structure through biosynthetic pathways or chemical synthesis .
化学反応の分析
1-13C-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
1-13C-D-Phenylalanine is widely used in scientific research, including:
作用機序
1-13C-D-Phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of various neurotransmitters and hormones. It is involved in the production of dopamine, norepinephrine, and thyroxine . The compound is transported into cells via amino acid transporters and is subsequently metabolized by enzymes such as phenylalanine hydroxylase .
類似化合物との比較
L-Phenylalanine-1-13C: An isotopic analogue of L-phenylalanine.
L-Phenylalanine-2-13C: Another isotopic variant with the carbon-13 isotope at the second carbon position.
L-Phenylalanine-3-13C: Isotopic variant with the carbon-13 isotope at the third carbon position.
Uniqueness: 1-13C-D-Phenylalanine is unique due to its specific isotopic labeling at the first carbon position and its D-configuration, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and enzyme activities .
特性
CAS番号 |
1202063-94-2 |
|---|---|
分子式 |
C₈¹³CH₁₁NO₂ |
分子量 |
166.18 |
同義語 |
(2R)-2-Amino-3-phenylpropanoic Acid-1-13C; (R)-3-Phenyl-2-aminopropanoic Acid-1-13C; (R)-Phenylalanine-1-13C; D-(+)-Phenylalanine-1-13C; D-α-Amino-β-phenylpropionic Acid-1-13C; Endorphenyl-1-13C; NSC 25005-1-13C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![Toluene, [3H]](/img/structure/B1144558.png)
